2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
Description
2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a fused bicyclic pyrrolo-pyrrole core substituted with a thiazole ring and a trifluoromethylpyridine moiety. This compound’s unique architecture makes it relevant for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to trifluoromethyl or nitrogen-containing heterocycles .
Properties
IUPAC Name |
2-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4S/c16-15(17,18)12-1-2-13(20-5-12)21-6-10-8-22(9-11(10)7-21)14-19-3-4-23-14/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSTWWBBEPUSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions that integrate various organic chemistry techniques. Common starting materials might include precursor compounds containing thiazole and pyrrole rings, which undergo sequential functional group modifications to yield the desired compound. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound is streamlined for efficiency and cost-effectiveness. Large-scale synthesis often employs automated reactors and continuous flow processes to maintain consistency and reduce production time. The use of robust purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction may introduce oxygen atoms or remove hydrogen atoms, altering the compound's electronic structure.
Reduction: The compound can gain electrons or hydrogen atoms, often reducing carbonyl groups to alcohols.
Substitution: Halogenated positions on the pyridine ring are susceptible to nucleophilic substitution, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or thiourea under mild heating.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Common products include hydroxyl derivatives, substituted pyridine compounds, and fully reduced versions of the original compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The unique structure of this compound suggests it may interact with biological targets such as receptors and enzymes, making it a candidate for drug development. Its thiazole and pyridine components are known to possess biological activity, potentially influencing pathways relevant to neurodegenerative diseases, cancer, and inflammation.
Case Studies
- Neuroprotective Effects : Research has indicated that compounds similar to this one can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. For instance, studies on related thiazole derivatives have shown efficacy in models of Alzheimer’s disease by inhibiting amyloid-beta aggregation.
- Anticancer Activity : Investigations into pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of thiazole-pyridine hybrids against breast cancer cell lines.
Biological Research
Mechanisms of Action
The interaction of this compound with biological systems can be elucidated through its binding affinity to specific receptors or enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Research Findings
- GPCR Modulation : Recent studies have focused on the role of similar compounds in modulating G protein-coupled receptors (GPCRs), which are critical in many physiological processes. The compound may serve as an agonist or antagonist depending on its structural conformation and the target receptor.
- Oxidative Stress Reduction : Compounds with similar structures have been shown to exert antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant defenses. This property is particularly relevant in the context of age-related diseases.
Material Science
Synthetic Applications
The synthesis of this compound involves multiple steps that can be optimized for industrial production. Its unique structure allows for potential applications in creating novel materials with specific properties.
Data Table: Synthetic Routes
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thiazole derivative + Octahydropyrrolo precursor | Heating under inert atmosphere | 85 |
| 2 | Trifluoromethylation agent | Room temperature, solvent-free | 75 |
| 3 | Final coupling reaction | Elevated temperature with catalyst | 90 |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a biochemical pathway. The presence of trifluoromethyl and thiazole groups contributes to its binding affinity and specificity, enhancing its pharmacological profile.
Comparison with Similar Compounds
Core Scaffold Variations
- Compound A: 2-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine (CAS 2415472-53-4) Structural Difference: Replaces the thiazol-2-yl group with a 2-methylthiazole-4-carbonyl substituent. The methyl group may enhance steric hindrance . Molecular Formula: C₁₇H₁₇F₃N₄OS vs. C₁₆H₁₅F₃N₄S (target compound).
- Compound B: 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine (CAS 2415491-81-3) Structural Difference: Substitutes thiazole with a pyrazolo-pyrimidine group. Molecular weight increases to 402.4 g/mol vs. 381.4 g/mol (target compound) .
Trifluoromethylpyridine Derivatives
- Compound C: 2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa) Structural Difference: Lacks the fused pyrrolo-pyrrole and thiazole moieties. Yielded 83% in synthesis, suggesting higher synthetic accessibility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic molecule with potential biological activities. Its unique structure combines a thiazole moiety with an octahydropyrrolo core and a trifluoromethyl-pyridine group, suggesting diverse interactions in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₅H₁₄F₃N₃S
- Molecular Weight: 335.35 g/mol
- IUPAC Name: this compound
This structural complexity may enhance its biological activity compared to simpler analogs.
Preliminary studies indicate that compounds similar to this one can modulate orexin receptors, which are critical in regulating sleep and appetite. The presence of the thiazole and pyridine groups may facilitate interactions with various biological targets, potentially leading to therapeutic applications in sleep disorders and metabolic conditions.
Pharmacological Studies
Research has shown that derivatives of octahydropyrrolo[3,4-c]pyrroles exhibit significant biological activities. For instance:
- Cytotoxicity: Compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines (e.g., A549, MCF-7) with IC₅₀ values indicating moderate to high potency .
- Orexin Receptor Modulation: The octahydropyrrolo structure's ability to interact with orexin receptors suggests potential applications in treating conditions like narcolepsy and obesity.
Case Study 1: Orexin Receptor Modulation
A study exploring the effects of octahydropyrrolo derivatives on orexin receptors revealed that certain modifications significantly enhance receptor binding affinity. The introduction of thiazole groups improved the selectivity and potency of these compounds in vitro, suggesting a promising avenue for developing new sleep aids or appetite suppressants.
Case Study 2: Anticancer Activity
In another investigation focusing on cytotoxicity against cancer cell lines, derivatives similar to this compound were tested. Results showed significant cytotoxic effects with IC₅₀ values ranging from 1.06 μM to 2.73 μM against A549 and MCF-7 cells. These findings underline the potential for developing new anticancer agents based on this structural framework .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Octahydropyrrolo Derivatives | Contains octahydropyrrolo core | Orexin receptor modulation |
| Thiazole-Pyridine Derivatives | Thiazole and pyridine rings | Anticancer properties |
| Trifluoromethyl Compounds | Trifluoromethyl group | Enhanced lipophilicity and bioactivity |
The unique combination of the thiazole moiety with the octahydropyrrolo core in this compound may provide distinct interaction profiles that enhance its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and catalysts) and purification techniques. For example, refluxing in ethanol with potassium hydroxide (as in ) or using CDCl3 for NMR characterization () can improve yield and purity. Multi-step routes involving thioether linkages () or fused bicyclic pyrrolidine systems () may require inert atmospheres or microwave-assisted synthesis to reduce side reactions. HRMS (High-Resolution Mass Spectrometry) and <sup>1</sup>H/<sup>13</sup>C NMR are critical for verifying intermediate structures .
Q. How can researchers ensure accurate structural characterization of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., trifluoromethyl groups at δ ~118–120 ppm in <sup>13</sup>C NMR) and verify stereochemistry in the octahydropyrrolo[3,4-c]pyrrole core .
- HRMS : Confirm molecular formula (e.g., exact mass matching calculated values within 3 ppm error, as in ).
- IR Spectroscopy : Detect functional groups like thiazole rings (C-S stretching ~600–700 cm<sup>-1</sup>) .
Advanced Research Questions
Q. What experimental strategies are recommended for assessing the compound’s biological activity in antimicrobial or anticancer studies?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. Compare MIC (Minimum Inhibitory Concentration) values with reference drugs like ciprofloxacin ().
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and include molecular docking to predict interactions with targets like topoisomerase II or tubulin (). Prioritize compounds with IC50 values <10 μM and validate via apoptosis markers (e.g., caspase-3 activation) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. chlorine in pyridine rings) using computational tools like CoMFA (Comparative Molecular Field Analysis) .
- Replicate Key Experiments : Reproduce conflicting results under controlled conditions, as seen in ’s antimicrobial studies versus ’s anticancer assays .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to receptors (e.g., kinase domains). Validate with MD (Molecular Dynamics) simulations (≥100 ns) to assess stability ().
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-validate with datasets from analogs (e.g., triazole-pyridine hybrids in ) .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC/LC-MS and identify breakdown products (e.g., hydrolysis of the thiazole ring) .
- Light/Thermal Stability : Expose to UV light (254 nm) or 40–60°C and track changes using UV-Vis spectroscopy.
Q. What strategies mitigate challenges in synthesizing the octahydropyrrolo[3,4-c]pyrrole core?
- Methodological Answer :
- Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s thiourea) or enzymatic resolution to isolate enantiomers ().
- Protecting Groups : Protect amine functionalities with Boc or Fmoc during ring-closing steps ().
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 10 hours) and improve yields ().
Tables for Quick Reference
| Technique | Application | Example from Evidence |
|---|---|---|
| HRMS | Molecular formula confirmation | 290.0321 [M + H]<sup>+</sup> () |
| <sup>13</sup>C NMR | Detection of CF3 groups | δ 118.86 ppm (q, J = 269.70 Hz) () |
| Molecular Docking | Target interaction prediction | Triazole-pyridine hybrids () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
